molecular formula C5H10N2O4 B14456510 N~2~-(Hydroxymethyl)-L-asparagine CAS No. 73903-62-5

N~2~-(Hydroxymethyl)-L-asparagine

Cat. No.: B14456510
CAS No.: 73903-62-5
M. Wt: 162.14 g/mol
InChI Key: FYERASWGBZFFKD-VKHMYHEASA-N
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Description

N~2~-(Hydroxymethyl)-L-asparagine is a derivative of the amino acid asparagine, where a hydroxymethyl group is attached to the nitrogen atom of the asparagine molecule. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(Hydroxymethyl)-L-asparagine typically involves the reaction of L-asparagine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{L-asparagine} + \text{formaldehyde} \rightarrow \text{N~2~-(Hydroxymethyl)-L-asparagine} ]

Industrial Production Methods: Industrial production of N2-(Hydroxymethyl)-L-asparagine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N2-(Hydroxymethyl)-L-asparagine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N2-(Hydroxymethyl)-L-asparagine can yield N2-(Carboxymethyl)-L-asparagine, while reduction can produce N2-(Hydroxymethyl)-L-asparagine derivatives with different functional groups.

Scientific Research Applications

N~2~-(Hydroxymethyl)-L-asparagine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

    Medicine: N2-(Hydroxymethyl)-L-asparagine is investigated for its potential therapeutic applications. It may have anti-inflammatory or anticancer properties, making it a candidate for drug development.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N2-(Hydroxymethyl)-L-asparagine involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~-(Hydroxymethyl)-L-asparagine can be compared with other similar compounds, such as:

    N~2~-(Hydroxymethyl)-L-glutamine: Similar structure but with a glutamine backbone instead of asparagine.

    N~2~-(Hydroxymethyl)-L-serine: Contains a serine backbone with a hydroxymethyl group attached to the nitrogen atom.

    N~2~-(Hydroxymethyl)-L-lysine: Features a lysine backbone with a hydroxymethyl group.

Uniqueness: N2-(Hydroxymethyl)-L-asparagine is unique due to its specific structure and reactivity. The presence of the hydroxymethyl group allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications. Its potential therapeutic properties also distinguish it from other similar compounds.

Properties

CAS No.

73903-62-5

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S)-4-amino-2-(hydroxymethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C5H10N2O4/c6-4(9)1-3(5(10)11)7-2-8/h3,7-8H,1-2H2,(H2,6,9)(H,10,11)/t3-/m0/s1

InChI Key

FYERASWGBZFFKD-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)NCO)C(=O)N

Canonical SMILES

C(C(C(=O)O)NCO)C(=O)N

Origin of Product

United States

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